N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a triazolopyrimidine core, which is known for its diverse biological activities, particularly in the field of pharmacology. This compound is classified under heterocyclic compounds, which are characterized by ring structures containing at least one atom other than carbon.
The compound has a CAS number of 2034324-36-0 and is classified as an amide due to the presence of the carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 287.36 g/mol. The structure includes a furan ring and a triazolopyrimidine moiety, both of which contribute to its biological activity.
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide can be represented using various structural notations:
O=C(CC1CCCC1)NCCCc1cnc2ncnn2c1The compound exhibits a complex three-dimensional arrangement due to its multiple rings and substituents, which are essential for its biological interactions.
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide can participate in various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide involves interactions with specific biological targets:
Data from preliminary studies indicate potential cytotoxic effects against various cancer cell lines, highlighting its importance in cancer research.
The physical properties of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide has garnered interest for various applications:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2